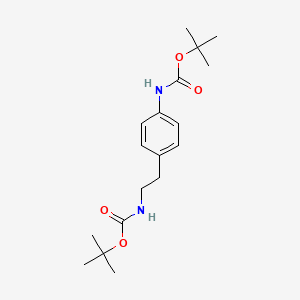

N-Boc-4-(2-boc-氨基乙基)-苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Boc-4-(2-boc-aminoethyl)-aniline” is a chemical compound that is part of a class of compounds known as Boc-protected amines . Boc-protected amines are unique because they can accommodate two such groups . This compound is used in the field of peptide synthesis .

Synthesis Analysis

The synthesis of Boc-protected amines involves the conversion of an amino function to tert-butyl carbamate . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis

The molecular formula of “N-Boc-4-(2-boc-aminoethyl)-aniline” is C14H19NO4 . Its average mass is 265.305 Da and its monoisotopic mass is 265.131409 Da .Chemical Reactions Analysis

The reactions of Boc2O with amines and alcohols have been investigated by Basel and Hassner . Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .科学研究应用

氨基功能的双重保护

该化合物用于涉及 Boc 的氨基功能的双重保护 . 此过程在多功能目标的合成中至关重要,因为氨基功能经常出现 . 该化合物在这种情况下具有重要的性质和应用,特别是在由于同一氮上的两个保护基团之间的相互作用而导致的易裂解的情况下 .

N-Boc 基团的脱保护

“N-Boc-4-(2-boc-氨基乙基)-苯胺”用于 N-Boc 基团的温和脱保护 . 该过程涉及在甲醇中使用草酰氯,并在室温条件下进行 1-4 小时,产率高达 90% . 这种方法已被应用于一种杂合的、具有药物活性的化合物 FC1,它是一种新型的 IDO1 和 DNA Pol γ 双重抑制剂 .

多功能目标的合成

该化合物在多功能目标的合成中起着关键作用 . 由于氨基功能在这种情况下经常出现,因此与其保护相关的問題变得突出 . 伯胺是独特的,因为它们可以容纳两个这样的基团 .

促进的裂解

该化合物用于由于同一氮上两个保护基团之间的相互作用而导致的促进裂解的情况下 . 此过程在多功能目标的合成中具有重要意义 .

对亲核试剂的稳定性

该化合物对亲核试剂、氢解和碱水解稳定 . 这种稳定性使其成为氨基保护的首选 .

在有机合成中的应用

作用机制

属性

IUPAC Name |

tert-butyl N-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-12-11-13-7-9-14(10-8-13)20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQYHHQZWJTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)

![N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2556621.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2556622.png)

![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556623.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2556627.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2556628.png)